乙酸2-(2-甲基-1,8-萘啶-3-基)乙酯

描述

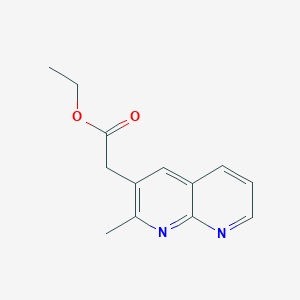

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound with the molecular formula C13H14N2O2 . It is a heterocyclic compound widely used in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is represented by the InChI code: 1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate has a molecular weight of 230.27 . It is a light-red to brown solid at room temperature .科学研究应用

合成与抗菌应用

- 用于抗菌的新衍生物:研究表明合成新的 1,8-萘啶衍生物具有潜在的抗菌特性。这些化合物已通过各种化学反应合成,并针对病原菌株进行了测试,表明一些化合物具有有希望的抗菌活性 (卡拉巴萨纳古达和阿迪卡里,2006)。

化学合成与表征

- C-C 成键反应:一项研究证明了由 [Ru2(CO)4]2+ 核介导的类似于醛醇的加成,导致合成具有作为进一步化学合成中间体的潜力的化合物。这展示了乙酸 2-(2-甲基-1,8-萘啶-3-基)乙酯衍生物在促进新的 C-C 偶联反应中的多功能性 (帕特拉和贝拉,2007)。

药学潜力

- 抗肿瘤活性:合成了特定的化合物乙酸 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酯,并评估了其抗肿瘤活性。该化合物显示出对癌细胞系增殖的明显抑制作用,突出了其在癌症治疗中的潜在治疗应用 (刘等人,2018)。

神经保护和酶抑制研究

- 神经保护化合物:对 1,8-萘啶衍生物的研究已经发现具有显着神经保护特性的化合物,包括对胆碱酯酶的抑制作用。这些发现提示了在神经退行性疾病(如阿尔茨海默病)中的潜在治疗应用 (德洛斯里奥斯等人,2010)。

金属配合物的配体合成

- 具有配体成分的金属配合物:已经探索了用于金属配合物的含有 4-羧基-1,8-萘啶-2-基部分的配体的合成。此类配体可以降低金属配合物中电子吸收的能量,证明了它们在为各种应用创建功能材料中的效用 (宗、周和图美尔,2008)。

安全和危害

The safety information available indicates that Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and rinsing mouth (P330) if swallowed and then seeking medical advice (P301+P312) .

未来方向

Given the wide applicability of naphthyridines in medicinal chemistry and materials science, there is considerable interest in the development of methods for the synthesis of 1,8-naphthyridines, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide range of activity of naphthyridines makes them a fascinating object of research with prospects for use in therapeutic purposes .

作用机制

Target of Action

The primary target of Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is PARP1 . PARP1, or Poly (ADP-ribose) polymerase 1, is a protein that plays a key role in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate interacts with its target, PARP1, by inhibiting its activity . This inhibition leads to changes in the cellular processes that PARP1 is involved in, particularly DNA repair .

Biochemical Pathways

The inhibition of PARP1 by Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate affects the DNA repair pathway. When PARP1 is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the accumulation of DNA damage and ultimately, cell death .

Pharmacokinetics

It is known that the compound has good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species .

Result of Action

The result of the action of Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is the reduction of the effects on human bone marrow progenitor cells in vitro . This suggests that the compound may have potential therapeutic applications in conditions where DNA repair is compromised.

生化分析

Biochemical Properties

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

The mechanism of action of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate involves several molecular interactions. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate can change over time. This compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate can lead to changes in cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell signaling and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The metabolic pathways of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate are complex and can vary depending on the specific cellular context and environmental conditions.

Transport and Distribution

Within cells and tissues, ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as its localization within different tissues and cells can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is essential for elucidating its mechanism of action and its effects on cellular function.

属性

IUPAC Name |

ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-12(16)8-11-7-10-5-4-6-14-13(10)15-9(11)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKICWNWVLLRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)